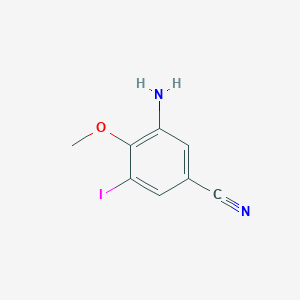
methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with two fluorine atoms and a carboxylate ester group, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The carboxylate ester group is introduced through esterification reactions involving methanol and a suitable carboxylic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, making it more sustainable and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfoxide: An organosulfur compound with similar solvent properties.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
Methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its fluorine atoms and piperidine ring make it particularly interesting for medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C7H11F2NO2 |
|---|---|
Poids moléculaire |
179.16 g/mol |
Nom IUPAC |
methyl (2S)-4,4-difluoropiperidine-2-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
FMLQYMJXPOGPBV-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC(CCN1)(F)F |
SMILES canonique |
COC(=O)C1CC(CCN1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)

![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12344208.png)

![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)



![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)
![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)
